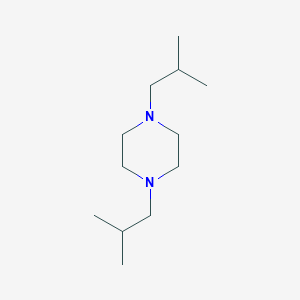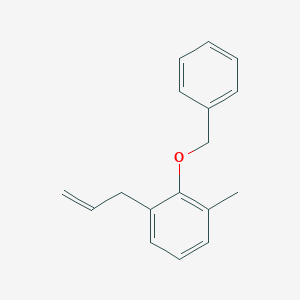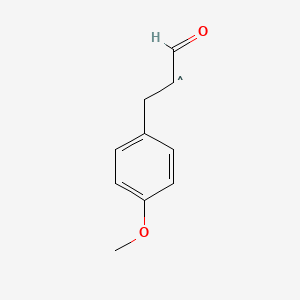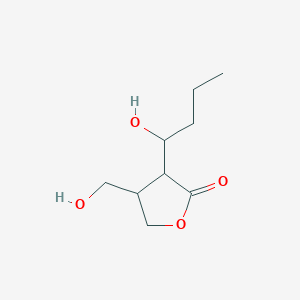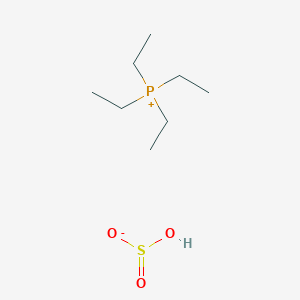
Tetraethylphosphanium hydrogen sulfite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraethylphosphanium hydrogen sulfite is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonium ion (tetraethylphosphanium) and a hydrogen sulfite anion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetraethylphosphanium hydrogen sulfite typically involves the reaction of tetraethylphosphonium chloride with sodium hydrogen sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{(C}_2\text{H}_5\text{)}_4\text{PCl} + \text{NaHSO}_3 \rightarrow \text{(C}_2\text{H}_5\text{)}_4\text{PH}_2\text{SO}_3 + \text{NaCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions: Tetraethylphosphanium hydrogen sulfite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydrogen sulfite group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
科学研究应用
Tetraethylphosphanium hydrogen sulfite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tetraethylphosphanium hydrogen sulfite involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the transfer of the hydrogen sulfite group to target molecules, leading to changes in their structure and function.
相似化合物的比较
- Tetraethylphosphonium chloride
- Tetraethylphosphonium bromide
- Tetraethylphosphonium iodide
Comparison: Tetraethylphosphanium hydrogen sulfite is unique due to the presence of the hydrogen sulfite group, which imparts distinct chemical reactivity and potential applications. Compared to other tetraethylphosphonium salts, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
114609-50-6 |
|---|---|
分子式 |
C8H21O3PS |
分子量 |
228.29 g/mol |
IUPAC 名称 |
hydrogen sulfite;tetraethylphosphanium |
InChI |
InChI=1S/C8H20P.H2O3S/c1-5-9(6-2,7-3)8-4;1-4(2)3/h5-8H2,1-4H3;(H2,1,2,3)/q+1;/p-1 |
InChI 键 |
BHLJISIKFBYYQG-UHFFFAOYSA-M |
规范 SMILES |
CC[P+](CC)(CC)CC.OS(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




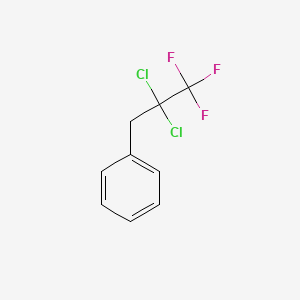
![4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14286897.png)
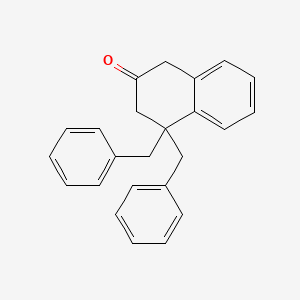
![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)

